molecular formula C10H21NO2 B13581682 Tert-butyl 3-amino-4-methylpentanoate

Tert-butyl 3-amino-4-methylpentanoate

Cat. No.: B13581682
M. Wt: 187.28 g/mol
InChI Key: VHVRAKSKDRWYIA-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-methylpentanoate is a branched ester derivative containing both an amino group and a tert-butyl ester moiety. This compound is structurally characterized by a pentanoic acid backbone substituted with a methyl group at the 4-position and an amino group at the 3-position, with the carboxylic acid functionality protected as a tert-butyl ester. Such esters are widely employed in organic synthesis as intermediates for peptide coupling, chiral building blocks, or protecting groups due to their stability under basic and mildly acidic conditions .

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

tert-butyl 3-amino-4-methylpentanoate

InChI

InChI=1S/C10H21NO2/c1-7(2)8(11)6-9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3

InChI Key

VHVRAKSKDRWYIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-methylpentanoate typically involves the esterification of 3-amino-4-methylpentanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include oximes, nitriles, alcohols, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-amino-4-methylpentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-methylpentanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing biochemical pathways. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in further reactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The tert-butyl ester group confers steric bulk and stability, while the amino group introduces polarity and reactivity. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (Polarity) Stability Notes
Tert-butyl 3-amino-4-methylpentanoate C₁₀H₂₁NO₂ 187.28* Tert-butyl ester, amino, methyl Moderate in polar solvents Stable under inert conditions; amino group may require protection during synthesis
Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate C₁₇H₂₅NO₄ 307.4 Tert-butyl ester, hydroxymethyl, methoxyphenyl Low in water; soluble in DCM, DMF Stable at RT; sensitive to strong acids/bases
Methyl 3-methylsulfanylprop-2-ynoate C₅H₈O₂S 132.18 Methyl ester, thioether, alkyne Low polarity; soluble in organic solvents Air-sensitive due to alkyne

*Calculated based on structural formula.

Key Observations :

  • Solubility: The amino group in this compound increases polarity compared to non-amino analogs (e.g., methyl 3-methylsulfanylprop-2-ynoate), enhancing solubility in polar aprotic solvents like DMF or acetonitrile.
  • Stability: Tert-butyl esters generally resist hydrolysis better than methyl or ethyl esters but are cleavable under strong acidic conditions (e.g., TFA) . The amino group may necessitate protection (e.g., Boc) to prevent undesired side reactions during synthesis.

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